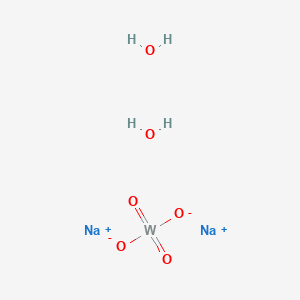
Sodium tungstate dihydrate
説明
Sodium tungstate dihydrate is a chemical compound with significant applications in both inorganic and organic chemistry. It is commonly used as a reagent in the synthesis of polyoxometalates and serves as a catalyst or catalyst precursor in various organic reactions, including epoxidation, oxidation, and halogenation processes . Its utility extends to the field of medicine, where it has been identified as a potent antidiabetic agent, capable of activating glycogen synthesis through pathways that are independent of the insulin receptor .
Synthesis Analysis
The synthesis of sodium tungstate dihydrate can be achieved through solid-state reaction techniques, which yield polycrystalline Na2WO4 . High-temperature solid-state methods have also been employed to synthesize related sodium tungstate compounds, such as sodium arseno-tungstate . Hydrothermal methods at around 150°C have been used to create sodium tungstates with hexagonal tungsten bronze and pyrochlore structures, with the phase formed being dependent on the pH of the reaction medium . Additionally, zone-refining methods have been described for the purification of sodium tungstate, which is crucial for applications such as laser crystal production .
Molecular Structure Analysis
The molecular structure of sodium tungstate dihydrate has been studied using various techniques. X-ray diffraction data have revealed that sodium tungstate has a cubic structure at room temperature . The crystal structure of sodium paratungstate 26 hydrate has been determined, showing that the WO6 octahedra are distorted from regular geometry, and there is extensive hydrogen bonding between water molecules and the oxygens of the paratungstate anion . Detailed interactions in sodium tungstate dihydrate have been analyzed using solid-state DFT calculations and topological analysis of electron density, providing insights into the nature of the chemical bond in the compound .
Chemical Reactions Analysis
Sodium tungstate dihydrate is involved in various chemical reactions due to its catalytic properties. It has been used in the synthesis of inorganic compounds and as a catalyst in organic reactions such as epoxidation and the cleavage of double bonds . The compound's antidiabetic properties are attributed to its ability to activate glycogen synthesis through the activation of extracellular signal-regulated kinases (ERK1/2), which leads to a cascade of downstream events affecting glycogen synthase and glycogen synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium tungstate dihydrate have been extensively studied. Its electrical and dielectric properties have been examined using complex impedance spectroscopy, revealing the presence of two relaxation peaks thermally activated . The linear thermal expansion of sodium tungstate has been determined, showing that the salt is trimorphous and undergoes volume changes at specific transition temperatures . The morphology and average particle size of sodium tungstate have been characterized using atomic force microscopy, scanning electron microscopy, and transmission electron microscopy . The optical properties, including the thicknesses and optical constants, have been calculated using ellipsometric measurements, and the energy gap has been determined using ellipsometry and spectrophotometry measurements .
科学的研究の応用
Synthesis and Catalytic Applications
Sodium tungstate dihydrate is commonly used in the synthesis of inorganic compounds, particularly in polyoxometalates synthesis. It also serves as a catalyst or catalyst precursor in various organic reactions. These reactions include epoxidation, cleavage of double bonds, oxidation of alcohols, amines, imines, and organosulfur compounds, halogenation of aromatic compounds, synthesis of β-arylvinyl bromides, and the synthesis of 1-H-tetrazoles (Duarte, 2014).
Solubility Studies
The solubility of sodium tungstate dihydrate has been studied in various systems. Research has focused on understanding its solubility dynamics using experimental and computational methods. This knowledge is crucial for estimating its solubility under different conditions (Ning, Xu, Cao, & Xu, 2016).
Photocatalytic Applications
Sodium tungstate dihydrate has been employed in the sonochemical synthesis of various compounds such as nickel tungstate and cadmium tungstate nanoparticles. These nanoparticles have significant applications in photocatalysis, such as the degradation of dyes and pollutants under UV light irradiation. This showcases its role in environmental remediation and green chemistry (Talebi, 2016); (Hosseinpour-mashkani & Sobhani-Nasab, 2016).
Role in Environmental Science
Sodium tungstate dihydrate is also used in environmental science, particularly in the study of microplastics. It serves as a density separation agent in the analysis of microplastics from marine sediments, proving to be an effective tool for environmental monitoring (Pagter, Frias, & Nash, 2018).
Application in Battery Technology
In the field of energy storage, sodium tungstate dihydrate has been explored as an electrolyte additive to enhance the performance of Nickel-metal hydride (Ni-MH) batteries, especially at high temperatures. This application underscores its potential in improving the efficiency and durability of rechargeable batteries (Shangguan, Li, Chang, Tang, Li, Yuan, & Wang, 2013).
Safety And Hazards
Sodium tungstate dihydrate is harmful if swallowed . It may cause respiratory tract irritation if inhaled, and may be harmful if absorbed through the skin . It may cause skin and eye irritation . Personal protective equipment should be used when handling this compound, and it should be stored in a well-ventilated place .
将来の方向性
Sodium tungstate dihydrate has been used in the synthesis of high-quality water-soluble tungsten disulfide (WS2) quantum dots (QDs) through a hydrothermal reaction . These QDs show promise for a wide range of applications in optoelectronics, environmental monitoring, medical imaging, and photocatalysis .
特性
IUPAC Name |
disodium;dioxido(dioxo)tungsten;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFLQRLSGVIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O6W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13472-45-2 (Parent) | |
| Record name | Sodium tungstate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0032079 | |
| Record name | Sodium tungstate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium tungstate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium tungstate dihydrate | |
CAS RN |
10213-10-2 | |
| Record name | Sodium tungstate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tungstate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM TUNGSTATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



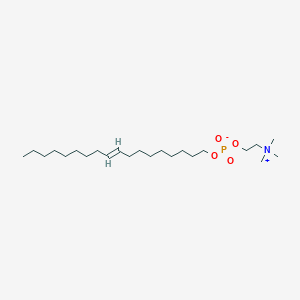
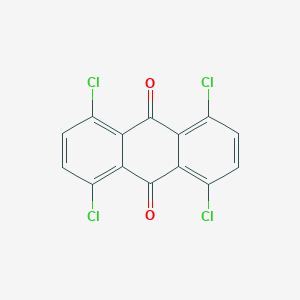
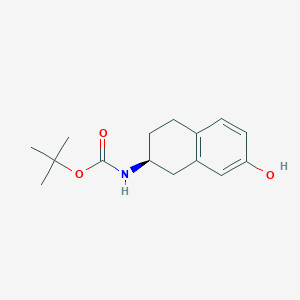
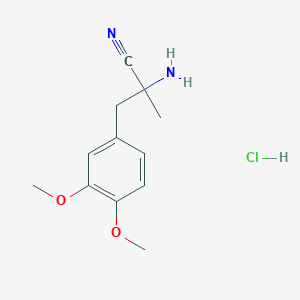
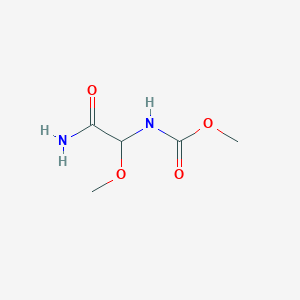




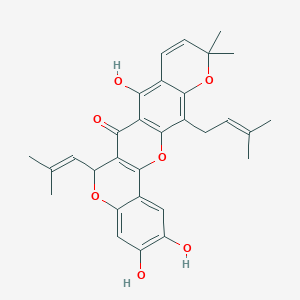
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)


![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)